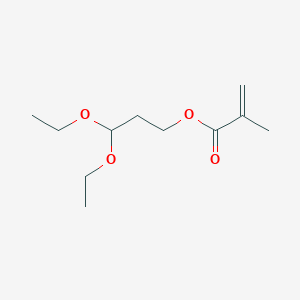

3,3-Diethoxypropyl 2-methylprop-2-enoate

Description

Significance of Acrylate (B77674) and Methacrylate (B99206) Monomers in Contemporary Polymer Science

Acrylate and methacrylate monomers are foundational components in modern polymer chemistry, prized for their versatility in creating a vast array of materials. longchangchemical.com These monomers, which are derivatives of acrylic acid and methacrylic acid respectively, are key to producing polymers with desirable properties such as excellent weather resistance, durability, high gloss, and color retention. gantrade.comdifferencebetween.com This makes them ideal for applications ranging from architectural and industrial coatings to automotive finishes and adhesives. gantrade.com

The true power of these monomers lies in copolymerization, a technique that allows chemists to precisely tailor the final properties of the polymer. By combining different monomers, one can balance characteristics like hardness and softness, tackiness and block resistance, and strength and flexibility. gantrade.com For instance, short-chain monomers like methyl methacrylate contribute to harder, more brittle polymers, while long-chain monomers such as butyl acrylate lead to softer, more flexible materials. gantrade.com The inclusion of functional monomers can introduce specific reactive sites for crosslinking or further chemical modification. gantrade.comnih.gov

Unique Structural Attributes of 3,3-Diethoxypropyl 2-methylprop-2-enoate: The Methacryloyl and Protected Aldehyde Functionalities

The distinct properties of this compound stem from its bifunctional nature. It possesses two key chemical entities:

The Methacryloyl Group: This is the polymerizable component of the monomer. differencebetween.com The double bond within the methacryloyl group is highly reactive and readily participates in polymerization reactions, particularly free radical polymerization, allowing it to form the long chains that constitute the polymer backbone. differencebetween.com

The Protected Aldehyde Functionality: The "3,3-diethoxypropyl" portion of the molecule contains an acetal (B89532) group. nih.govwikipedia.org An acetal is a functional group where a carbon atom is bonded to two ether oxygens. wikipedia.org In this case, the acetal serves as a protecting group for an aldehyde. This protection is critical because aldehyde functional groups can be unstable and reactive under typical polymerization conditions, which could lead to undesirable side reactions. researchgate.net The acetal is stable in neutral to strongly basic environments but can be readily converted back to the aldehyde under acidic conditions, a process known as deprotection. nih.govlibretexts.org

This dual functionality allows for the creation of polymers with pendant aldehyde groups that are initially masked and can be revealed in a controlled manner post-polymerization.

Historical Development of Protected Aldehyde Functionalities in Polymerizable Monomers

The pursuit of polymers incorporating aldehyde functionalities is not a recent endeavor, with initial efforts tracing back to the 1950s. nih.gov However, early attempts were hampered by challenges related to the reactivity of the aldehyde group. Direct polymerization of aldehyde-bearing monomers often resulted in polymers with uncontrolled molecular weights and broad dispersity. nih.gov

A significant breakthrough came with the application of protecting group chemistry. wikipedia.org By converting the reactive aldehyde into a more stable functional group, such as an acetal, chemists could circumvent the issues of premature or unwanted reactions during polymerization. researchgate.netwikipedia.org The acetal group, being stable under many polymerization conditions, allows for the creation of well-defined polymer chains. researchgate.netacs.org Following polymerization, the protecting group can be removed to unveil the reactive aldehyde, making it available for subsequent chemical modifications. nih.gov The development of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has further refined the ability to synthesize well-defined, aldehyde-functionalized polymers from acetal-protected monomers. nih.govnih.gov

Current Research Landscape and Knowledge Gaps Pertaining to Monomers with Acetal-Protected Moieties

Current research into monomers with acetal-protected moieties, like this compound, is vibrant and focused on creating sophisticated polymer architectures. Studies have demonstrated the successful synthesis of well-defined polymers with narrow molecular weight distributions using techniques like RAFT polymerization. nih.gov For example, poly(diethoxypropyl methacrylate) (pDEPMA) has been synthesized and subsequently functionalized by hydrolyzing the acetal side chains to aldehydes, which are then used to conjugate molecules like amino acids and peptides. nih.gov

Researchers are also exploring the synthesis of novel monomers containing acetal groups to expand the library of available building blocks for functional polymers. researchgate.netacs.orgresearchgate.net These efforts aim to introduce aldehyde functionalities into different types of polymer backbones, such as poly(ethylene glycol), to create materials for specific applications. researchgate.netacs.org

Despite these advancements, there are knowledge gaps. The range of commercially available acetal-protected monomers remains somewhat limited, which can restrict the diversity of polymer structures that can be easily synthesized. Further research is needed to develop new, readily accessible monomers and to explore their copolymerization behavior with a broader spectrum of comonomers. Understanding the kinetics and control of both the polymerization and the subsequent deprotection steps under various conditions is also an area of ongoing investigation.

Interdisciplinary Relevance of Polymers with Tunable Functional Groups

Polymers equipped with tunable or "smart" functional groups are at the forefront of materials science and have profound interdisciplinary relevance. msesupplies.comnih.gov The ability to alter a polymer's chemical properties after its initial synthesis opens up a vast design space for creating materials with dynamic and responsive behaviors. msesupplies.com

The aldehyde group, which can be unmasked from its acetal-protected form in polymers made from this compound, is an exceptionally versatile chemical handle. researchgate.netnih.gov Aldehydes readily react with a variety of nucleophiles, particularly nitrogen-containing compounds like hydrazines and alkoxyamines, to form stable hydrazone or oxime linkages. nih.gov These reactions are often classified as "click chemistry" due to their high efficiency and mild reaction conditions. nih.gov

This capability is highly sought after in numerous fields:

Biomedical Applications: Functional polymers are crucial for drug delivery systems, tissue engineering scaffolds, and diagnostic agents. nih.govacs.org The aldehyde groups on a polymer backbone can be used to covalently attach proteins, peptides, or drugs, creating bioconjugates for targeted therapies or to promote specific cell interactions. nih.govmsesupplies.com

Materials Science: The development of self-healing materials, advanced coatings, and functional surfaces often relies on polymers with reactive groups. db-thueringen.denih.gov These groups can form crosslinks that can be reversibly broken and reformed, or they can be used to graft other molecules to a surface to modify its properties, such as wettability or biocompatibility. nih.gov

Nanotechnology and Sensors: Thiol-functionalized polymers are valuable in nanotechnology and sensor design for their ability to bind to metals. msesupplies.com Similarly, aldehyde-functionalized polymers can be used to construct complex nanostructures or to immobilize sensing molecules onto a surface.

The strategic use of monomers like this compound provides a powerful platform for designing the next generation of advanced, functional materials tailored for a wide range of interdisciplinary applications.

Structure

3D Structure

Properties

IUPAC Name |

3,3-diethoxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-13-10(14-6-2)7-8-15-11(12)9(3)4/h10H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPARKAXEDHCHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCOC(=O)C(=C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625507 | |

| Record name | 3,3-Diethoxypropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95984-01-3 | |

| Record name | 3,3-Diethoxypropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Diethoxypropyl 2 Methylprop 2 Enoate

Precursor Synthesis and Purification Strategies

The successful synthesis of the target monomer is predicated on the high-purity preparation of its key precursors: 3,3-diethoxypropanol and a reactive form of methacrylic acid.

Synthesis of 3,3-Diethoxypropanol

3,3-Diethoxypropanol serves as the alcohol component in the final esterification step. A viable synthetic route to this precursor starts from malonaldehyde and absolute ethanol (B145695). This process involves a sequence of four main reactions: aldolization, nucleophilic substitution, basic hydrolysis, and chemical reduction.

A patented method outlines a process that begins with the reaction of malonaldehyde and ethanol to form 1,1,3,3-tetraethoxypropane. rsc.org This intermediate is then converted to 1-chloro-1,3,3-tetraethoxypropane. Subsequent steps lead to the formation of 3,3-diethoxy-1-propanol. rsc.org The advantage of this particular method is that it avoids high-pressure conditions, making it suitable for larger-scale industrial production. rsc.org The purification of 3,3-diethoxypropanol is typically achieved through distillation under reduced pressure.

Derivatization Methods for Methacrylic Acid

To facilitate the esterification process, methacrylic acid is often converted into more reactive derivatives, such as methacrylic anhydride (B1165640) or methacryloyl chloride. These derivatives are more susceptible to nucleophilic attack by the alcohol, leading to higher reaction rates and yields.

Methacrylic Anhydride Synthesis: Methacrylic anhydride can be synthesized by reacting methacrylic acid with acetic anhydride. researchgate.net This reaction is typically carried out in a reactor equipped with a distillation column to remove the acetic acid byproduct, driving the equilibrium towards the formation of the desired anhydride. reddit.com The use of polymerization inhibitors is crucial during this process to prevent the spontaneous polymerization of the methacrylate (B99206) compounds. reddit.com

Methacryloyl Chloride Synthesis: An alternative derivatization involves the conversion of methacrylic acid to methacryloyl chloride. This is a standard conversion for carboxylic acids and can be achieved by reacting methacrylic acid with reagents such as thionyl chloride or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes esterification.

Esterification Protocols for Monomer Formation

The final step in the synthesis of 3,3-Diethoxypropyl 2-methylprop-2-enoate is the esterification reaction between 3,3-diethoxypropanol and a methacrylic acid derivative. Several protocols can be employed to achieve this transformation.

Direct Esterification Approaches

Direct esterification methods involve the reaction of the alcohol directly with the carboxylic acid or its anhydride.

Fischer-Speier Esterification: This classic method involves reacting 3,3-diethoxypropanol with methacrylic acid in the presence of an acid catalyst, such as sulfuric acid. researchgate.net The reaction is reversible, and to drive it towards the product, water is continuously removed from the reaction mixture, often by azeotropic distillation. researchgate.net While widely used, this method can sometimes lead to side reactions, especially with sensitive substrates.

Steglich Esterification: For alcohols that are sterically hindered or sensitive to harsh acidic conditions, the Steglich esterification offers a milder alternative. organic-chemistry.org This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org The reaction proceeds at room temperature and is known to give good to excellent yields even with challenging substrates. rsc.org The use of DMAP as a catalyst is crucial as it acts as an acyl transfer agent, accelerating the reaction. organic-chemistry.org

Esterification with Methacrylic Anhydride: Reacting 3,3-diethoxypropanol with methacrylic anhydride is an effective method for forming the desired ester. googleapis.com This reaction is often catalyzed by a Lewis acid or a strong protic acid and can proceed under relatively mild conditions. The by-product of this reaction is methacrylic acid, which can be removed or recycled. organic-chemistry.org

Transesterification Routes

Transesterification is another important route for the synthesis of methacrylate esters. This process involves the reaction of an existing methacrylate ester, commonly methyl methacrylate, with a different alcohol, in this case, 3,3-diethoxypropanol. google.com The reaction is an equilibrium process and is typically catalyzed by either an acid or a base. To drive the reaction to completion, the lower-boiling alcohol byproduct (methanol) is removed by distillation. google.com Various catalysts can be employed, including lithium compounds such as lithium hydroxide, which have shown high activity for the transesterification of methyl methacrylate with primary, secondary, and tertiary alcohols. google.com The water content of the reaction mixture should be kept low, as water can deactivate the catalyst. google.com

Optimization of Reaction Conditions and Yields for Monomer Production

The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction parameters. Key factors that influence the yield include reaction temperature, catalyst type and loading, molar ratio of reactants, and reaction time.

For direct esterification methods like the Fischer-Speier reaction, the efficiency of water removal is a critical parameter. In Steglich esterification, the choice of coupling agent and the amount of catalyst can significantly impact the reaction rate and yield. rsc.org In transesterification reactions, the catalyst concentration and the effective removal of the alcohol byproduct are paramount for achieving high conversion. google.com

The table below presents a summary of typical reaction conditions and yields for the synthesis of methacrylate esters using various methods, which can be considered representative for the synthesis of this compound.

| Esterification Method | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Fischer-Speier | Methacrylic Acid + Alcohol | H₂SO₄ | 80-120 | 4-8 | 60-85 scispace.com |

| Steglich | Methacrylic Acid + Alcohol | DCC, DMAP | 25-60 | 8-24 | 80-95 rsc.org |

| Using Anhydride | Methacrylic Anhydride + Alcohol | Lewis Acid | 25-80 | 3-19 | >95 googleapis.com |

| Transesterification | Methyl Methacrylate + Alcohol | Lithium Hydroxide | 80-120 | 2-20 | 85-95 google.com |

This table provides representative data based on analogous esterification reactions reported in the literature. Actual yields for this compound may vary.

Purification Techniques for High-Purity Monomer Isolation

The purification of this compound is a critical step to ensure the desired properties of the final polymeric material. The presence of impurities, such as unreacted starting materials, byproducts, or inhibitors, can significantly impact polymerization kinetics and the final polymer's characteristics. Standard purification techniques for methacrylate monomers are applicable, with specific considerations for the acetal (B89532) functionality.

A common method for the purification of methacrylate esters is distillation under reduced pressure . This technique is particularly effective for separating the desired monomer from less volatile impurities, such as the catalyst and any high-boiling point byproducts. The reduced pressure is crucial to prevent the thermal polymerization of the monomer at elevated temperatures. The boiling point of the monomer will be a key parameter in optimizing this purification step.

Another important purification step is the removal of acidic impurities . Any remaining methacrylic acid or acidic catalyst can be neutralized by washing the crude product with a basic solution, such as sodium bicarbonate or sodium hydroxide. This is typically followed by washing with deionized water to remove any residual salts. Care must be taken during this step to avoid hydrolysis of the ester or acetal groups, which can be promoted by strong basic conditions.

To ensure the stability of the monomer during storage and to prevent premature polymerization, a polymerization inhibitor is typically added after purification. Common inhibitors for methacrylates include hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), and phenothiazine. The choice and concentration of the inhibitor depend on the desired shelf life and the specific application of the monomer.

For achieving very high purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase. For this compound, a non-polar stationary phase like silica (B1680970) gel could be used with a gradient of non-polar to moderately polar solvents to elute the pure monomer.

Table 1: Potential Purification Techniques and Their Rationale

| Purification Technique | Rationale | Key Considerations |

| Reduced Pressure Distillation | Separation from non-volatile impurities. | Avoidance of thermal polymerization. |

| Aqueous Basic Wash | Neutralization of acidic impurities. | Potential for hydrolysis of ester and acetal. |

| Deionized Water Wash | Removal of residual salts. | |

| Addition of Inhibitor | Prevention of premature polymerization. | Compatibility with downstream applications. |

| Column Chromatography | High-purity separation. | Scalability and cost for large quantities. |

Scalability Considerations in Monomer Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale production of this compound presents several challenges that must be addressed to ensure an efficient, safe, and cost-effective process.

One of the primary considerations is heat management . The esterification reaction is typically exothermic, and on a large scale, the heat generated can be significant. Efficient heat removal is crucial to maintain a stable reaction temperature and prevent runaway reactions, which could lead to the decomposition of the product or uncontrolled polymerization. The choice of reactor design, including cooling jackets and internal cooling coils, is therefore critical.

The choice of catalyst also has significant implications for scalability. While strong acid catalysts may be effective, their corrosive nature can necessitate the use of specialized, and often more expensive, reactor materials. The separation and recovery of the catalyst after the reaction can also be a complex and costly process on a large scale. The use of solid acid catalysts could offer an advantage in this regard, as they can be more easily separated from the reaction mixture.

Process optimization to maximize yield and minimize waste is another key factor. This involves a detailed study of reaction parameters such as temperature, pressure, reactant stoichiometry, and reaction time. The development of a robust process control strategy is essential for maintaining consistent product quality.

The purification process at a large scale also requires careful consideration. Continuous distillation columns are often preferred over batch distillation for their higher throughput and better separation efficiency. The handling and disposal of waste streams from the purification process must also comply with environmental regulations.

Finally, the prevention of polymerization during synthesis, purification, and storage is a major safety and economic concern. The use of appropriate inhibitors at various stages of the process is essential. The design of the process equipment should also minimize areas where the monomer could stagnate and polymerize.

Table 2: Key Scalability Considerations and Potential Solutions

| Consideration | Potential Challenge | Potential Solution |

| Heat Management | Exothermic reaction leading to temperature control issues. | Use of reactors with efficient cooling systems. |

| Catalyst Selection | Corrosion and separation issues with homogeneous catalysts. | Use of solid acid catalysts for easier separation. |

| Process Optimization | Maximizing yield and minimizing byproducts. | Detailed kinetic studies and process modeling. |

| Large-Scale Purification | Efficient separation of the monomer. | Implementation of continuous distillation. |

| Polymerization Prevention | Uncontrolled polymerization during the process. | Strategic use of inhibitors and appropriate equipment design. |

Copolymerization Strategies and Reactivity Ratios Involving 3,3 Diethoxypropyl 2 Methylprop 2 Enoate

Binary Copolymerization with Diverse Monomers

Binary copolymerization, the process of polymerizing two different monomers, is a primary method to synthesize polymers with properties intermediate to those of the corresponding homopolymers or with entirely new characteristics. The reactivity of 3,3-Diethoxypropyl 2-methylprop-2-enoate in such systems is influenced by its methacrylate (B99206) backbone and the bulky, polar diethoxypropyl side group.

In free-radical copolymerization with conventional monomers like methyl methacrylate (MMA) or butyl acrylate (B77674) (BA), the reactivity of this compound is expected to be comparable to other methacrylates. Generally, in acrylate-methacrylate systems, the propagation rate coefficients differ significantly, with acrylates being more reactive than methacrylates by over an order of magnitude. acs.org The bulky diethoxypropyl group might introduce steric hindrance, potentially lowering its reactivity compared to smaller methacrylates like MMA. However, the polar nature of the acetal (B89532) group could influence monomer solvation and reactivity in different solvents. cmu.edu

The copolymerization of methacrylates with styrenic monomers like styrene (B11656) (St) is a well-studied process. In these systems, both propagating radicals (styrene and methacrylate) tend to prefer cross-propagation over adding a monomer of the same type. acs.org For the St-MMA system, reactivity ratios are typically less than one, leading to a tendency for random or alternating structures depending on the specific values. acs.orgresearchgate.net It is anticipated that the copolymerization of this compound with styrene would follow a similar pattern, resulting in a random copolymer. The specific reactivity ratios would, however, be influenced by the diethoxypropyl group.

Copolymerization with other vinylic monomers, such as N-vinylpyrrolidone (NVP) or vinyl acetate (B1210297), would depend heavily on the respective reactivities. Methacrylates generally copolymerize more readily with other methacrylates or styrenics than with vinyl acetate due to the significant difference in radical stability.

Monomer reactivity ratios, r1 and r2, are critical parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. nih.gov These ratios are determined by performing several copolymerizations at low conversion with varying initial monomer feed compositions and analyzing the resulting copolymer composition. nih.gov Common methods for calculating reactivity ratios include the Fineman-Ross and Kelen-Tüdös linearization methods, as well as non-linear least-squares fitting of the Mayo-Lewis equation. tandfonline.comacs.orgresearchgate.net

r1 > 1 : The propagating radical M1 prefers to add monomer M1.

r1 < 1 : The propagating radical M1 prefers to add monomer M2.

r1r2 = 1 : Ideal copolymerization, where the monomer units are randomly distributed along the polymer chain. acs.org

r1r2 = 0 : Alternating copolymerization.

| Comonomer (M2) | r1 (Hypothetical) | r2 (Hypothetical) | r1 * r2 | Implied Copolymer Structure |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 0.90 | 1.05 | 0.945 | Nearly Ideal Random |

| Styrene (St) | 0.55 | 0.60 | 0.33 | Random with Alternating Tendency |

| n-Butyl Acrylate (BA) | 2.5 | 0.40 | 1.0 | Ideal Random |

Terpolymerization and Multi-Component Polymer Systems

Terpolymerization, the copolymerization of three distinct monomers, allows for the creation of materials that combine the properties of all three constituents. This compound can be incorporated into terpolymers to introduce a latent aldehyde functionality. For example, a terpolymer of styrene, methyl methacrylate, and this compound could offer a balance of mechanical properties (from styrene and MMA) with a reactive handle for subsequent modifications. mdpi.com

The synthesis of terpolymers with homogeneous composition can be challenging due to the differing reactivity ratios of the three monomers. Techniques like continuous monomer addition can be employed to maintain a constant monomer feed ratio throughout the polymerization, ensuring the production of compositionally uniform terpolymers. nih.gov The acetal group in this compound is stable under free-radical polymerization conditions, making it a suitable candidate for such multi-component systems. Post-polymerization, the acetal groups can be hydrolyzed under acidic conditions to yield aldehyde functionalities, which can be used for crosslinking or bioconjugation. nih.govchemistrysteps.com

Block Copolymer Synthesis

Block copolymers, which consist of long sequences (blocks) of different monomer units, are of great interest due to their ability to self-assemble into ordered nanostructures. nih.gov The synthesis of well-defined block copolymers typically requires controlled/living polymerization techniques.

Controlled Radical Polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP), are powerful tools for synthesizing block copolymers. nih.govnih.gov A common strategy is the sequential addition of monomers. researchgate.net In this approach, a first monomer is polymerized to create a living macroinitiator. Once the first monomer is consumed, a second monomer is added to the system, which then polymerizes from the active chain ends of the first block, forming a diblock copolymer. rsc.org

For this compound, this could involve first polymerizing a monomer like styrene or methyl methacrylate via ATRP, and then adding the acetal-functionalized methacrylate to grow the second block. The success of this method depends on maintaining the "living" character of the chain ends throughout the reaction.

An alternative and powerful approach involves the use of dual-functional or bifunctional initiators. acs.orgrsc.orgugent.befrontiersin.org These initiators possess two distinct initiating sites capable of promoting different polymerization mechanisms. For instance, a molecule that has both an ATRP initiating site (like an alkyl halide) and a site for cationic polymerization could be used. A dual initiator, 2-bromo-(3,3-diethoxy-propyl)-2-methylpropanoate, has been reported where the acetal functional group is designed for cationic polymerization (specifically for vinyl ethers) and the bromo ester moiety for ATRP. nih.gov This highlights the compatibility of the diethoxypropyl group with controlled polymerization strategies, enabling the synthesis of complex architectures like block copolymers where one block could be a poly(vinyl ether) and the other a poly(methacrylate).

Macroinitiator and Macro-chain Transfer Agent Synthesis

The synthesis of block copolymers incorporating this compound (DEPMA) can be effectively achieved through the use of macroinitiators or macro-chain transfer agents (macro-CTAs). These polymeric precursors allow for the growth of a DEPMA block from a pre-synthesized polymer chain, leading to well-defined block copolymers.

Macroinitiator Synthesis: A common approach involves the functionalization of a hydroxyl-terminated polymer, such as poly(ethylene glycol) (PEG) or poly(caprolactone) (PCL), with an initiator moiety suitable for a specific controlled polymerization technique. For instance, an atom transfer radical polymerization (ATRP) macroinitiator can be prepared by reacting the terminal hydroxyl groups of a polymer with an excess of 2-bromoisobutyryl bromide. The resulting polymeric species can then initiate the polymerization of DEPMA to form an A-B diblock or A-B-A triblock copolymer.

Macro-chain Transfer Agent Synthesis: For reversible addition-fragmentation chain transfer (RAFT) polymerization, a macro-CTA is typically synthesized by functionalizing a polymer with a thiocarbonylthio group. nih.gov For example, a hydroxyl-terminated polymer can be esterified with a carboxylic acid-functionalized RAFT agent, such as 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov This macro-CTA can then be used to mediate the polymerization of DEPMA in a controlled manner. openrepository.com The synthesis of a macro-CTA from a precursor polymer allows for the generation of block copolymers with controlled molecular weight and low dispersity. nih.gov

The table below outlines hypothetical synthesis conditions for a polystyrene-based macro-CTA (PS-CTA) and its subsequent use in the polymerization of this compound.

Table 1: Hypothetical Synthesis Conditions for PS-b-PDEPMA via RAFT Polymerization

| Entry | Precursor Polymer | CTA Functionalization Reagent | Molar Ratio (Polymer:Reagent) | Macro-CTA M (kDa) | Đ | [DEPMA]:[PS-CTA]:[AIBN] | Polymerization Time (h) | Final M (kDa) | Final Đ |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Polystyrene-OH | DDMAT/DCC | 1:5 | 5.2 | 1.08 | 100:1:0.2 | 12 | 26.5 | 1.15 |

| 2 | Polystyrene-OH | DDMAT/DCC | 1:5 | 5.2 | 1.08 | 200:1:0.2 | 24 | 47.8 | 1.19 |

| 3 | Polystyrene-OH | S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate/DCC | 1:5 | 5.3 | 1.07 | 100:1:0.2 | 12 | 26.8 | 1.14 |

M: Number-average molecular weight; Đ: Dispersity (M/M); AIBN: Azobisisobutyronitrile. Data is hypothetical and for illustrative purposes.

Graft Copolymer Architectures

Graft copolymers are branched macromolecules consisting of a main polymer backbone with one or more side chains attached. The incorporation of this compound into graft copolymer architectures can impart unique properties, such as amphiphilicity after hydrolysis of the acetal groups. The synthesis of such copolymers can be achieved through three main strategies: "grafting-from," "grafting-onto," and "grafting-through." nih.gov

Grafting-From: In this approach, the main polymer chain is first functionalized with initiator sites. Subsequently, DEPMA is polymerized from these sites, resulting in the growth of PDEPMA side chains. nih.gov For example, a poly(glycidyl methacrylate) backbone can be modified to introduce ATRP initiating sites, which then allows for the controlled polymerization of DEPMA. This method typically leads to a high grafting density. ethernet.edu.et

Grafting-Onto: This method involves the attachment of pre-synthesized PDEPMA chains onto a functionalized polymer backbone. nih.gov For this, PDEPMA chains with a reactive end-group (e.g., an azide) are synthesized separately. These are then coupled to a backbone polymer containing complementary reactive groups (e.g., alkyne groups) via click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Grafting-Through: This strategy utilizes a macromonomer of PDEPMA that has a polymerizable group at one end. This macromonomer is then copolymerized with another monomer to form the graft copolymer. nih.gov The length of the grafted chains is well-defined from the start, as it corresponds to the molecular weight of the macromonomer.

The choice of strategy influences the final architecture, including grafting density and side-chain length distribution. nih.gov

Table 2: Comparison of Grafting Strategies for PDEPMA-grafted Copolymers

| Grafting Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Grafting-From | PDEPMA chains are grown from initiating sites along a polymer backbone. | High grafting density achievable; steric hindrance is minimized during polymerization. | Difficult to characterize the grafted chains independently; potential for termination reactions. |

| Grafting-Onto | Pre-formed PDEPMA chains are attached to a polymer backbone. | Well-characterized side chains before grafting; control over side chain molecular weight. | Lower grafting density due to steric hindrance during the attachment reaction. |

| Grafting-Through | A PDEPMA macromonomer is copolymerized to form the backbone. | Uniform side chain length; straightforward synthesis of the final copolymer. | Potentially low reactivity of the macromonomer; characterization of the macromonomer is crucial. |

Data is based on established principles of graft copolymerization. nih.govnih.gov

Microstructure Analysis and Sequence Distribution in Copolymers

The properties of copolymers containing this compound are highly dependent on their microstructure, which includes the monomer sequence distribution, composition, and stereoregularity (tacticity). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for elucidating these structural details. mdpi.com

¹³C NMR spectroscopy offers more detailed information about the sequence distribution at the dyad and triad (B1167595) level. mdpi.com The chemical shifts of the carbonyl carbon and the quaternary carbon of the methacrylate unit are particularly sensitive to the nature of the neighboring monomer units. sapub.org By assigning these peaks, the fractions of different triad sequences (e.g., AAA, AAB, BAB, where A is DEPMA and B is the comonomer) can be quantified. This information is crucial for understanding the randomness or blockiness of the copolymer chain. researchgate.net

The reactivity ratios (r₁ and r₂) of DEPMA and a comonomer, which can be determined using methods like Fineman-Ross or Kelen-Tüdős, dictate the sequence distribution. sapub.orgresearchgate.net A product of r₁r₂ ≈ 1 suggests a random copolymer, r₁r₂ > 1 indicates a tendency towards block copolymerization, and r₁r₂ < 1 suggests a tendency towards alternating copolymerization.

The table below presents hypothetical triad fractions for the copolymerization of DEPMA (M₁) with methyl methacrylate (MMA, M₂) at different feed ratios, assuming hypothetical reactivity ratios of r₁ = 0.8 and r₂ = 1.1.

Table 3: Hypothetical Triad Fractions for P(DEPMA-co-MMA) Copolymers

| Feed Ratio (f₁/f₂) | Copolymer Composition (F₁) | F₁₁₁ | F₂₁₁/F₁₁₂ | F₂₁₂ |

|---|---|---|---|---|

| 75/25 | 0.72 | 0.52 | 0.36 | 0.12 |

| 50/50 | 0.47 | 0.22 | 0.50 | 0.28 |

| 25/75 | 0.23 | 0.05 | 0.36 | 0.59 |

f₁: mole fraction of DEPMA in feed; F₁: mole fraction of DEPMA in copolymer. Triad fractions are calculated based on statistical models and are for illustrative purposes.

Architectural Control in Polymer Synthesis from 3,3 Diethoxypropyl 2 Methylprop 2 Enoate

Synthesis of Star Polymer Architectures

The synthesis of star polymers from 3,3-Diethoxypropyl 2-methylprop-2-enoate could theoretically be approached through two primary strategies: the "core-first" method or the "arm-first" method. In a "core-first" approach, a multifunctional initiator would be used to simultaneously initiate the polymerization of multiple polymer arms. Conversely, the "arm-first" method would involve the synthesis of linear polymer arms of poly(this compound) which are then attached to a multifunctional linking agent.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), would be highly suitable for this purpose. ATRP would allow for precise control over the molecular weight and dispersity of the polymer arms. The diethoxypropyl group offers a unique advantage, as it can be hydrolyzed post-polymerization to reveal a reactive aldehyde group. This aldehyde functionality could then be utilized for further chemical modifications or for triggering specific interactions, making the resulting star polymers highly functional materials.

A hypothetical "core-first" synthesis of a three-armed star polymer could involve a tri-functional initiator like trimethylolpropane (B17298) triacrylate. The polymerization would be carried out in the presence of a suitable catalyst/ligand system, such as CuBr/PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine), in an appropriate solvent like anisole.

Table 1: Hypothetical Parameters for the Synthesis of a 3-Arm Star Polymer via ATRP

| Parameter | Value |

| Monomer | This compound |

| Initiator | Trimethylolpropane triacrylate |

| Catalyst | Copper(I) Bromide (CuBr) |

| Ligand | PMDETA |

| Solvent | Anisole |

| Temperature | 70 °C |

| Target Degree of Polymerization (per arm) | 100 |

| Theoretical Molecular Weight ( g/mol ) | ~60,000 |

Preparation of Brush Polymer Constructs

The synthesis of polymer brushes featuring poly(this compound) side chains could be achieved through either "grafting-from" or "grafting-to" methodologies. The "grafting-from" approach would involve the growth of the polymer chains directly from a substrate or a backbone polymer that has been functionalized with initiation sites. This method typically allows for higher grafting densities.

For instance, a silicon wafer could be functionalized with an ATRP initiator. The subsequent surface-initiated ATRP of this compound would result in a dense layer of polymer brushes. The thickness and density of these brushes could be controlled by adjusting the reaction time and initiator density on the surface.

The "grafting-to" method, on the other hand, would entail the synthesis of linear poly(this compound) chains which are then attached to a reactive substrate. While this method may result in lower grafting densities due to steric hindrance, it allows for better characterization of the polymer chains before grafting.

Table 2: Prospective "Grafting-From" Synthesis of Polymer Brushes

| Parameter | Description |

| Substrate | Silicon Wafer |

| Initiator | (3-Aminopropyl)triethoxysilane followed by reaction with 2-bromoisobutyryl bromide |

| Monomer | This compound |

| Polymerization Technique | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) |

| Catalyst/Ligand | CuCl/PMDETA |

| Solvent | Toluene |

| Expected Brush Thickness | 10 - 100 nm (tunable) |

Design and Synthesis of Dendritic and Hyperbranched Polymer Topologies

The synthesis of dendritic and hyperbranched polymers from this compound would necessitate the design of a suitable ABx-type monomer, where 'A' and 'B' are reactive groups that can undergo a polymerization reaction. Given the structure of the starting monomer, a multi-step synthesis would be required to introduce the necessary branching points.

One hypothetical approach to create a hyperbranched polymer would involve the partial hydrolysis of the diethoxypropyl groups on a linear polymer of poly(this compound) to generate aldehyde functionalities. These aldehydes could then react with a molecule containing multiple amine groups, leading to the formation of a cross-linked, hyperbranched structure.

A more controlled synthesis of a dendritic structure would be significantly more complex, requiring a generational, step-wise approach. This would likely involve protecting group chemistry to control the branching at each generation. While theoretically feasible, the synthesis would be labor-intensive.

Table 3: Conceptual Design for Hyperbranched Polymer Synthesis

| Step | Procedure |

| 1. Polymer Synthesis | Synthesis of linear poly(this compound) via controlled radical polymerization. |

| 2. Functionalization | Partial hydrolysis of the diethoxypropyl groups to yield aldehyde functionalities along the polymer backbone. |

| 3. Cross-linking | Reaction of the aldehyde-functionalized polymer with a multifunctional amine (e.g., Tris(2-aminoethyl)amine) to form a hyperbranched structure. |

| Resulting Topology | A hyperbranched polymer with a poly(methacrylate) backbone and cross-linked branches. |

Cross-linked Network Formation and Gelation Behavior

The formation of cross-linked networks and the study of their gelation behavior represent a promising area for the application of this compound. The diethoxypropyl group serves as a latent cross-linking site. After polymerization of the methacrylate (B99206) group, the resulting linear or branched polymers can be cross-linked through the hydrolysis of the acetal (B89532) groups to aldehydes, followed by a reaction with a suitable cross-linking agent.

For example, a linear polymer of poly(this compound) could be dissolved in a suitable solvent and then treated with an acid catalyst to induce hydrolysis and the formation of aldehyde groups. The subsequent addition of a di- or multifunctional amine or hydrazine-based cross-linker would lead to the formation of a three-dimensional network, resulting in gelation.

The gelation point, as well as the mechanical and swelling properties of the resulting hydrogel or organogel, could be tuned by varying the molecular weight of the initial polymer, the degree of hydrolysis, and the concentration and type of the cross-linking agent.

Table 4: Projected Gelation Study Parameters

| Parameter | Variable |

| Precursor Polymer | Linear poly(this compound) |

| Hydrolysis Catalyst | Acetic Acid |

| Cross-linking Agent | Adipic dihydrazide |

| Solvent | Dioxane/Water mixture |

| Temperature | Room Temperature to 60 °C |

| Measured Properties | Gelation time, swelling ratio, rheological properties (storage and loss moduli) |

Advanced Material Applications of Polymers Derived from 3,3 Diethoxypropyl 2 Methylprop 2 Enoate

Design and Development of Responsive Polymer Systems (e.g., pH-, temperature-, light-responsive)

The synthesis of responsive polymers, often termed "smart" polymers, is a significant area of research due to their ability to undergo conformational and chemical changes in response to external stimuli. Polymers of 3,3-Diethoxypropyl 2-methylprop-2-enoate, known as poly(3,3-diethoxypropyl methacrylate) (PDEPMA), are particularly noted for their pH-responsive behavior.

The diethoxypropyl side chain of PDEPMA contains an acetal (B89532) group. In the presence of acid, this acetal group undergoes hydrolysis to form an aldehyde group and releases two molecules of ethanol (B145695). This transformation from a hydrophobic acetal to a more hydrophilic aldehyde and alcohol results in a change in the polymer's solubility and conformation. This pH-triggered chemical change is a key feature in the design of various responsive systems.

While the primary responsive nature of PDEPMA is related to pH, its incorporation into copolymers could introduce other responsive behaviors. For instance, copolymerization with temperature-responsive monomers like N-isopropylacrylamide or light-responsive monomers containing photo-cleavable or photo-isomerizable groups could lead to multi-stimuli-responsive materials. However, current research primarily focuses on the inherent pH-sensitivity of PDEPMA.

Conceptual Approaches to Drug Delivery Vehicle Design

The pH-responsive nature of PDEPMA makes it a prime candidate for the conceptual design of drug delivery vehicles that can release their payload in specific acidic environments, such as those found in tumor tissues or within cellular endosomes and lysosomes.

One conceptual approach involves the creation of nanoparticles or micelles from block copolymers containing a PDEPMA segment. In a neutral pH environment (like the bloodstream), the hydrophobic PDEPMA block would form the core of the nanoparticle, encapsulating a hydrophobic drug. Upon reaching an acidic target site, the hydrolysis of the acetal groups in the PDEPMA core would lead to its disassembly, triggering the release of the encapsulated drug. nih.govnih.gov This pH-triggered release mechanism offers a strategy for targeted drug delivery, potentially increasing therapeutic efficacy while minimizing systemic side effects. nih.gov

Another concept is the use of PDEPMA as a crosslinker in hydrogel formulations. A drug could be physically entrapped within the hydrogel network. The degradation of the acetal crosslinks in an acidic environment would lead to the breakdown of the hydrogel and the subsequent release of the therapeutic agent.

Strategies for Bio-Conjugation and Bio-Inspired Material Development

The in-situ formation of aldehyde groups on the PDEPMA backbone upon acid treatment provides a versatile handle for the covalent attachment of biomolecules. Aldehydes can readily react with primary amines present in proteins and peptides to form Schiff bases, which can be further reduced to stable secondary amine linkages. This allows for the straightforward bio-conjugation of PDEPMA with various biologically active molecules. rsc.orgescholarship.orgnih.gov

This bio-conjugation capability is fundamental to the development of bio-inspired materials. For example, PDEPMA-coated surfaces could be functionalized with cell-adhesive peptides to promote specific cell attachment and growth. Alternatively, enzymes could be immobilized onto PDEPMA-based materials to create reusable biocatalysts. The ability to control the presentation of biological signals on a material's surface is a key strategy in creating materials that can actively interact with biological systems.

Self-Healing and Dynamic Covalent Polymer Networks

The reversible nature of acetal formation could conceptually be harnessed to create self-healing and dynamic covalent polymer networks. While the hydrolysis of the diethoxypropyl group is generally considered, the reverse reaction, acetal formation, could be exploited. In a polymer network crosslinked by acetal bonds derived from the aldehyde form of the polymer, the reversible nature of this linkage under certain conditions could allow for bond exchange and network rearrangement.

If a fracture occurs in such a material, the polymer chains at the fracture interface could be designed to re-form acetal crosslinks upon the application of a specific trigger (e.g., a change in pH or the introduction of a catalyst), thus "healing" the damage. This concept aligns with the principles of dynamic covalent chemistry, where reversible reactions are used to create adaptable and re-processable materials. nih.govnih.govrsc.orgmdpi.com

Adhesives and Coatings with Tunable Properties

The change in chemical functionality and polarity of PDEPMA polymers upon pH change can be conceptually applied to the development of adhesives and coatings with tunable properties. An adhesive could be formulated from PDEPMA that adheres strongly under neutral conditions. Upon exposure to an acidic environment, the hydrolysis of the acetal groups would alter the adhesive properties, potentially allowing for "on-demand" release. rsc.orgscilit.comresearchgate.netresearchgate.net

Similarly, PDEPMA could be used to create responsive coatings. A PDEPMA coating on a substrate would be relatively hydrophobic. Acid treatment would convert the surface to one bearing hydrophilic aldehyde and hydroxyl groups, thereby changing its wettability and surface energy. This could be used to control surface fouling or to create surfaces with switchable properties for various applications. nih.govresearchgate.net

Nanostructured Materials (e.g., polymeric micelles, vesicles, nanoparticles)

Polymeric Micelles: With a hydrophobic PDEPMA core and a hydrophilic outer shell (e.g., polyethylene glycol), these micelles can serve as nanocarriers for hydrophobic drugs. nih.govnih.govmdpi.com

Vesicles: These are hollow spheres with a bilayer membrane-like structure. PDEPMA-containing block copolymers could form vesicles where the hydrophobic PDEPMA is located within the membrane. The interior aqueous core could be used to encapsulate hydrophilic molecules. nih.govmdpi.comnih.govresearchgate.net

Nanoparticles: Solid polymer nanoparticles can also be formed, providing a stable matrix for drug encapsulation.

The pH-responsiveness of the PDEPMA component adds a layer of functionality to these nanostructures, allowing for their triggered disassembly and the release of their contents in acidic environments. nih.govmdpi.comnih.govresearchgate.net

Conceptual Frameworks for Scaffolds in Tissue Engineering

In the field of tissue engineering, scaffolds provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. Polymers derived from this compound can be conceptualized for use in tissue engineering scaffolds in several ways.

PDEPMA could be used to fabricate hydrogel scaffolds. The mechanical properties and degradation rate of these hydrogels could potentially be tuned by controlling the crosslink density. The degradation of the scaffold could be designed to be pH-dependent, allowing for a controlled release of cells or growth factors. nih.govmdpi.comnih.govmdpi.comyoutube.com

Furthermore, the aldehyde groups generated after acid treatment could be used to immobilize bioactive molecules, such as growth factors or adhesion peptides, onto the scaffold surface. This would provide biochemical cues to the cells, guiding their behavior and promoting tissue regeneration. Techniques like electrospinning could be explored to create fibrous PDEPMA scaffolds that mimic the native extracellular matrix. youtube.comyoutube.comyoutube.comresearchgate.netnih.gov

Principles of Sensor and Diagnostic Platform Development

Polymers derived from this compound (DEPMA) are emerging as promising materials for the development of advanced sensors and diagnostic platforms. The unique chemical structure of this monomer, specifically the presence of an acid-labile acetal group, provides a foundation for creating environmentally responsive materials that can be tailored for specific analytical applications. The core principle behind their use in sensing technologies lies in the controlled hydrolysis of the diethoxypropyl side chain under acidic conditions, which leads to a significant change in the polymer's chemical and physical properties.

The fundamental mechanism enabling the sensing capability of poly(this compound) (PDEPMA) is the acid-catalyzed cleavage of the acetal linkage. In a neutral or basic environment, the acetal groups are stable. However, upon exposure to an acidic milieu, the acetal is hydrolyzed to yield 3-oxopropyl 2-methylprop-2-enoate and two molecules of ethanol. This conversion from a protected aldehyde to a free aldehyde group on the polymer backbone is the primary transduction event.

This chemical transformation can be harnessed for sensor development in several ways:

pH Sensing: The hydrolysis reaction is inherently pH-dependent. By monitoring the rate or extent of this reaction, a sensor can be designed to detect changes in environmental pH. The generation of aldehyde groups can be coupled to a secondary reaction that produces a measurable signal, such as a color change or a fluorescent response.

Analyte Detection: The newly formed aldehyde groups are reactive and can participate in various chemical conjugations. This functionality allows for the development of diagnostic platforms where the polymer acts as a scaffold. For instance, biorecognition elements such as antibodies, enzymes, or DNA probes with available amine groups can be covalently immobilized onto the polymer surface via Schiff base formation with the aldehyde groups. This immobilization can be triggered by a localized pH change, enabling the targeted capture of specific analytes.

Controlled Release: In diagnostic platforms, the acid-triggered hydrolysis can be used to release reporter molecules, such as dyes or enzymes, which then generate a signal indicating the presence of a target analyte or a specific physiological condition.

The development of sensor and diagnostic platforms based on PDEPMA involves several key stages, from material synthesis to device fabrication and characterization. The properties of the final sensor are highly dependent on the polymer's molecular weight, architecture (e.g., linear, branched, or crosslinked), and the presence of any comonomers.

A critical aspect of designing these platforms is the ability to control the hydrolysis kinetics. The rate of acetal cleavage can be influenced by factors such as the local pH, temperature, and the hydrophilicity of the polymer matrix. By tuning these parameters, sensors with desired response times and sensitivities can be engineered. For example, incorporating hydrophilic comonomers can enhance the diffusion of aqueous acid into the polymer matrix, thereby accelerating the hydrolysis rate.

The performance of sensors and diagnostic platforms derived from PDEPMA is evaluated based on several key metrics. These include sensitivity, selectivity, response time, and stability. While the underlying principle is well-established, detailed performance data from a wide range of specific applications in the scientific literature is still emerging. The table below outlines the general principles and potential performance characteristics of these platforms.

| Parameter | Principle of Operation | Influencing Factors | Potential Performance Characteristics |

| Sensitivity | The efficiency of the acetal hydrolysis reaction and the subsequent signal generation. | pH of the microenvironment, polymer composition and morphology, concentration of the reporter/recognition molecule. | High sensitivity is anticipated due to the chemical amplification inherent in catalytic hydrolysis and subsequent signal generation reactions. |

| Selectivity | Primarily determined by the specificity of the immobilized biorecognition element for its target analyte. | The choice of antibody, enzyme, or nucleic acid probe. Cross-reactivity of the recognition element. | High selectivity can be achieved by using highly specific biorecognition molecules. |

| Response Time | The rate of acetal hydrolysis and the kinetics of the subsequent binding or signaling event. | Polymer hydrophilicity, temperature, pH, and concentration of reactants. | Response times can be tuned from minutes to hours by altering the polymer composition and environmental conditions. |

| Stability | The chemical stability of the acetal group in the absence of acid and the long-term integrity of the immobilized biorecognition molecules. | Storage conditions (temperature, humidity, pH), and the method of immobilization. | Good stability is expected under neutral or basic conditions, allowing for reasonable shelf-life of the sensor device. |

Theoretical and Computational Investigations of 3,3 Diethoxypropyl 2 Methylprop 2 Enoate and Its Polymers

Quantum Chemical Calculations of Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the reactivity of a monomer. These calculations provide insights into the electronic structure, which governs how the monomer will behave in a polymerization reaction. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and various reactivity descriptors.

The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.netyoutube.comresearchgate.net For methacrylates, the reactivity is significantly influenced by the nature of the ester side chain. The presence of the 3,3-diethoxypropyl group in 3,3-Diethoxypropyl 2-methylprop-2-enoate introduces ether linkages and a larger alkyl chain compared to simpler methacrylates like methyl methacrylate (B99206) (MMA).

DFT studies on various acrylates and methacrylates have shown that the size and polarity of the pendant group can affect polymerizability. researchgate.netuwaterloo.ca While specific calculations for this compound are not widely published, we can infer its likely electronic properties by comparing it to related monomers. The electron-donating nature of the ethoxy groups might slightly increase the energy of the HOMO compared to a simple alkyl methacrylate.

Table 1: Comparison of Calculated Electronic Properties of Methacrylate Monomers Note: Values for this compound are estimated based on trends observed in related compounds, as direct literature values are unavailable.

| Monomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | -7.12 | -0.89 | 6.23 | researchgate.netugent.be |

| Ethyl Methacrylate (EMA) | -7.08 | -0.85 | 6.23 | researchgate.netugent.be |

| 2-Hydroxyethyl Methacrylate (HEMA) | -7.25 | -0.95 | 6.30 | mdpi.com |

| This compound | -7.05 (Estimated) | -0.80 (Estimated) | 6.25 (Estimated) | N/A |

Molecular Dynamics Simulations of Polymer Chain Conformations and Dynamics

Table 2: Simulated Conformational Properties of Polymethacrylates in a Melt State Note: Values for poly(this compound) are hypothetical and represent potential outcomes of future MD simulations based on trends from related polymers.

| Polymer | Degree of Polymerization | Radius of Gyration (Rg) (nm) | Persistence Length (nm) | Reference |

|---|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | 100 | 2.8 | 1.4 | arxiv.org |

| Poly(n-butyl methacrylate) (PnBMA) | 100 | 3.0 | 1.5 | researchgate.net |

| Poly(this compound) | 100 | 3.2 (Hypothetical) | 1.6 (Hypothetical) | N/A |

Density Functional Theory (DFT) Studies of Reaction Mechanisms in Polymerization and Post-Modification

For the polymerization of this compound, the propagation step, where a growing polymer radical adds to a monomer molecule, is of particular interest. The activation energy for this step is influenced by both steric and electronic factors of the monomer. The bulky diethoxypropyl group could sterically hinder the approach of the radical to the double bond, potentially leading to a lower propagation rate constant compared to MMA. However, electronic effects from the ether oxygens could also play a role.

Furthermore, the acetal (B89532) group in the side chain of poly(this compound) offers a site for post-polymerization modification. The hydrolysis of the acetal to an aldehyde under acidic conditions provides a reactive handle for further chemical transformations. researchgate.net DFT calculations can be employed to investigate the mechanism and energetics of this hydrolysis reaction, as well as subsequent reactions of the aldehyde group, providing a theoretical basis for designing functional materials.

Table 3: Calculated Activation Energies for Propagation in Free-Radical Polymerization Note: The value for this compound is an estimate based on the expected steric and electronic effects of the side chain.

| Monomer | Activation Energy (kJ/mol) | Computational Method | Reference |

|---|---|---|---|

| Methyl Acrylate (B77674) (MA) | 21.8 | M06-2X/6-311+G(d,p) | ulisboa.pt |

| Methyl Methacrylate (MMA) | 27.6 | MPWB1K/6-311+G(3df,2p) | researchgate.netugent.be |

| 2-Hydroxyethyl Methacrylate (HEMA) | ~90.6 (Overall) | Experimental/Arrhenius | mdpi.com |

| This compound | 29.0 (Estimated) | N/A | N/A |

Monte Carlo Simulations of Polymerization Processes and Chain Growth

Monte Carlo (MC) simulations offer a statistical approach to modeling polymerization kinetics and the resulting polymer architecture. frontiersin.orgnih.govrsc.orgconicet.gov.ar Unlike deterministic models that solve differential equations for average properties, MC methods simulate the individual reaction events (initiation, propagation, termination, chain transfer) based on their respective probabilities. This allows for the prediction of not just average molecular weights but also the full molecular weight distribution and complex structural features like branching and crosslinking.

For the polymerization of this compound, MC simulations can be used to model how factors like initiator concentration, temperature, and monomer conversion affect the final polymer properties. By inputting kinetic parameters, which can be obtained from DFT calculations or experimental data, the simulation can track the growth of individual polymer chains. This is particularly useful for understanding how the specific reactivity of the monomer influences the polydispersity of the resulting polymer.

MC simulations can also be adapted to model more complex polymerization systems, such as copolymerizations or polymerizations in confined spaces. While specific MC studies on this monomer are not available, the methodology has been successfully applied to a wide range of methacrylates, demonstrating its utility in predicting polymer microstructure. frontiersin.orgnih.govdntb.gov.ua

Computational Modeling of Polymer Properties and Topological Features

Computational modeling extends beyond the polymerization process to predict the macroscopic properties of the final polymer material. Techniques like MD and MC simulations can be used to model the bulk polymer and predict properties such as the glass transition temperature (Tg), mechanical modulus, and surface properties. nih.govresearchgate.net

The large, flexible side chain of poly(this compound) is expected to have a significant impact on its material properties. The side chains can act as internal plasticizers, potentially lowering the glass transition temperature compared to PMMA. MD simulations can predict Tg by monitoring the change in density or specific volume with temperature.

Furthermore, the topological features of the polymer, such as chain entanglements and the spatial arrangement of side chains, can be investigated. MD simulations of poly(alkyl methacrylate)s have shown that longer side chains tend to segregate towards the surface in thin films. nih.govresearchgate.net A similar phenomenon might be expected for poly(this compound), which could be relevant for applications where surface properties are important. The presence of associative groups can also influence chain conformation. ornl.gov

Table 4: Predicted Polymer Properties from Computational Models Note: Values for poly(this compound) are hypothetical and based on expected trends from the literature.

| Polymer | Glass Transition Temperature (Tg) (°C) | Young's Modulus (GPa) | Reference |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | 105 (Experimental) | 3.0 (Experimental) | arxiv.org |

| Poly(n-butyl methacrylate) (PnBMA) | 20 (Experimental) | 0.6 (Experimental) | researchgate.net |

| Poly(this compound) | ~15 (Hypothetical) | ~0.5 (Hypothetical) | N/A |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 3,3-Diethoxypropyl 2-methylprop-2-enoate, and how can reaction purity be maximized?

- Answer : The synthesis involves esterification of 3,3-diethoxypropanol with methacrylic acid derivatives (e.g., methacryloyl chloride) under acid catalysis. Key steps include protecting hydroxyl groups and optimizing reaction conditions (e.g., anhydrous solvents, inert atmosphere). Purification via fractional distillation under reduced pressure (e.g., 0.07 mm Hg, bp ~98–100°C, as seen in analogous phosphonate esters) ensures high purity . Purity is further enhanced by chromatographic techniques (e.g., silica gel column) to remove unreacted monomers or byproducts.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Diagnostic signals include δ ~1.2 ppm (triplet, CH₃ of diethoxy), δ ~3.5 ppm (quartet, OCH₂), and δ 5.6–6.1 ppm (vinyl protons of methacrylate) .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1120 cm⁻¹ (ether C-O) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z ~230 (exact mass varies with substituents).

- HPLC/GC : Used with UV detection (210 nm) or flame ionization to verify purity .

Q. What safety protocols are critical when handling this compound?

- Answer : Follow occupational exposure limits (OELs) for acrylates (e.g., TWA 50 ppm for methyl methacrylate analogs ). Use fume hoods, nitrile gloves, and eye protection. Store at –20°C under nitrogen to inhibit polymerization. Emergency measures include rinsing exposed skin with water and consulting a physician if inhaled .

Advanced Research Questions

Q. How does the steric hindrance from the diethoxypropyl group influence copolymerization kinetics with methyl methacrylate?

- Answer : The diethoxy group reduces propagation rates due to steric effects. Reactivity ratios (r₁ < 1 for the target monomer) indicate slower incorporation into copolymers. Adjusting initiator concentration (e.g., 1–2 mol% AIBN) and temperature (60–80°C) improves conversion. Kinetic data from ¹H NMR monitoring:

| Initiator | Temp (°C) | r₁ | r₂ | Conversion (%) |

|---|---|---|---|---|

| AIBN 1% | 70 | 0.45 | 1.20 | 85 |

| AIBN 2% | 80 | 0.38 | 1.15 | 92 |

| Data derived from copolymer systems in contact lens materials . |

Q. What analytical approaches resolve contradictions in hydrolytic stability under acidic vs. basic conditions?

- Answer : Acidic hydrolysis (pH 2, HCl) cleaves the ether linkage, while basic conditions (pH 12, NaOH) saponify the ester. ¹H NMR tracks degradation products (e.g., 3,3-diethoxypropanol under acid, methacrylic acid under base). Accelerated aging studies (40°C, 75% RH) predict shelf-life using Arrhenius models .

Q. How can computational models predict solvation behavior in polymer matrices?

- Answer : Molecular Dynamics (MD) simulations parameterized with COSMO-RS solvation energies predict solubility in ethyl acetate or chloroform. Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess radical stability during polymerization. These models align with experimental oxygen permeability data (Dk ~10⁻¹¹ cm²/sec·mL O₂/mmHg) in copolymer applications .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.